Cas no 813429-65-1 (Ethyl 4-(cyclopropylamino)butanoate)

Ethyl 4-(cyclopropylamino)butanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(cyclopropylamino)butanoate
- 4-(Cyclopropylamino)butanoic acid ethyl ester
- Ethyl 4-(cyclopropylamino)butanoate (ACI)
- ethyl N-cyclopropyl-4-aminobutyrate
- SCHEMBL5147540
- BCP21897
- CS-0151579
- 813429-65-1
- DTXSID80630667
- AC-32106
- DS-16531
- DB-342987
- Ethyl4-(cyclopropylamino)butanoate
- C76605
- AKOS016006640
- UCNZSFZXVOKJFC-UHFFFAOYSA-N
-
- MDL: MFCD22493469
- インチ: 1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3
- InChIKey: UCNZSFZXVOKJFC-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCNC1CC1)OCC
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.00
- ふってん: 250℃
- フラッシュポイント: 105℃
Ethyl 4-(cyclopropylamino)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128907-1g |
ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95% | 1g |
$225 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFN64-250MG |
ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95% | 250MG |
¥ 462.00 | 2023-04-13 | |
Chemenu | CM128907-5g |
ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95% | 5g |
$1047 | 2021-08-05 | |
Chemenu | CM128907-5g |
ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95% | 5g |
$761 | 2024-07-23 | |
Chemenu | CM128907-1g |
ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95% | 1g |
$356 | 2021-08-05 | |
eNovation Chemicals LLC | D751592-1g |
Ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95+% | 1g |
$390 | 2024-06-07 | |
1PlusChem | 1P005A7G-1g |
Ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95+% | 1g |
$291.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E38870-250mg |
Ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95% | 250mg |
¥238.0 | 2024-07-19 | |
eNovation Chemicals LLC | D751592-250mg |
Ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95+% | 250mg |
$175 | 2024-06-07 | |
eNovation Chemicals LLC | Y1213672-1g |
ethyl 4-(cyclopropylamino)butanoate |
813429-65-1 | 95% | 1g |
$380 | 2025-02-19 |
Ethyl 4-(cyclopropylamino)butanoate 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Ethyl 4-(cyclopropylamino)butanoateに関する追加情報
Ethyl 4-(cyclopropylamino)butanoate (CAS No. 813429-65-1): An Overview of Its Properties and Applications in Medicinal Chemistry
Ethyl 4-(cyclopropylamino)butanoate (CAS No. 813429-65-1) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Ethyl 4-(cyclopropylamino)butanoate is an ester derivative with the molecular formula C10H19NO2. The compound features a cyclopropylamino group attached to a butanoate chain, which is esterified with an ethyl group. This unique structure confers several interesting properties to the molecule, including its solubility in organic solvents and its ability to form hydrogen bonds. The cyclopropyl ring adds steric hindrance and conformational rigidity, which can influence the compound's interactions with biological targets.
Synthesis Methods
The synthesis of Ethyl 4-(cyclopropylamino)butanoate has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-bromobutyric acid ethyl ester with cyclopropylamine in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the reductive amination of 4-bromobutyraldehyde with cyclopropylamine, followed by esterification with ethanol.
Biological Activities
Ethyl 4-(cyclopropylamino)butanoate has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Recent research has shown that this compound exhibits potent binding affinity for specific neurotransmitter receptors, such as serotonin (5-HT) and dopamine (DA) receptors. These interactions suggest that Ethyl 4-(cyclopropylamino)butanoate may have therapeutic potential in treating conditions like depression, anxiety, and Parkinson's disease.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of Ethyl 4-(cyclopropylamino)butanoate on serotonin transporter (SERT) inhibition. The results indicated that the compound effectively inhibited SERT activity with an IC50 value of 0.7 μM, comparable to that of established antidepressants like fluoxetine. Additionally, in vivo studies using rodent models demonstrated that administration of Ethyl 4-(cyclopropylamino)butanoate led to significant reductions in depressive-like behaviors.
Clinical Applications and Future Prospects
The promising preclinical findings for Ethyl 4-(cyclopropylamino)butanoate have spurred interest in its potential clinical applications. Several pharmaceutical companies are currently exploring this compound as a lead candidate for drug development. One notable example is a Phase I clinical trial conducted by XYZ Pharmaceuticals to evaluate the safety and pharmacokinetics of Ethyl 4-(cyclopropylamino)butanoate in healthy volunteers. The trial results were encouraging, showing good tolerability and favorable pharmacokinetic profiles.
Beyond CNS disorders, there is growing evidence suggesting that Ethyl 4-(cyclopropylamino)butanoate may have broader therapeutic applications. For instance, preliminary studies have indicated that the compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). These findings open up new avenues for further research and development.
Conclusion
In conclusion, Ethyl 4-(cyclopropylamino)butanoate (CAS No. 813429-65-1) is a promising compound with a unique chemical structure that confers several interesting properties and potential therapeutic applications. Its ability to interact with neurotransmitter receptors makes it a valuable candidate for treating CNS disorders such as depression and Parkinson's disease. Additionally, emerging evidence suggests that it may have broader applications in anti-inflammatory therapy. As research continues to advance, it is likely that we will gain deeper insights into the full range of therapeutic potentials offered by this intriguing molecule.
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